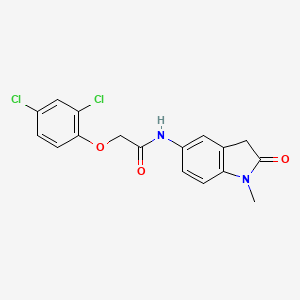
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide (DCI) is a compound that has been used in scientific research for over 50 years. It is a member of the indole family of compounds and has been used in a variety of research applications, including synthesis, biochemical and physiological effects, and drug development. DCI has a variety of properties that make it an attractive choice for research.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been used in a variety of scientific research applications. It has been used in the synthesis of other indole derivatives, as a reagent in organic synthesis, and as a catalyst in the synthesis of polymers. It has also been used in the study of the biochemical and physiological effects of indole derivatives.
Mecanismo De Acción
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide acts as an agonist at the 5-HT2A receptor, which is a serotonin receptor found in the brain. This compound binds to the receptor, which triggers a cascade of physiological responses. These responses can include changes in neurotransmitter levels, changes in behavior, and changes in the activity of certain enzymes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been found to have an antidepressant effect, to reduce anxiety, and to reduce inflammation. It has also been found to have an anticonvulsant effect and to reduce the risk of stroke. In addition, this compound has been found to have an anti-tumor effect, to reduce the risk of cardiovascular disease, and to reduce the risk of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has several advantages for laboratory experiments. It is inexpensive and easy to obtain, and it is stable in aqueous solutions. It is also highly soluble in water and can be used in both organic and aqueous solutions. However, this compound has some limitations for laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to isolate pure this compound from a reaction mixture.
Direcciones Futuras
There are a number of potential future directions for research involving 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide. One potential direction is to explore the potential therapeutic uses of this compound, such as in the treatment of depression and anxiety. Another potential direction is to investigate the potential of this compound as a drug delivery vehicle, which could be used to deliver drugs to specific areas of the body. Finally, further research could be done to explore the potential of this compound as an anti-cancer agent.
Métodos De Síntesis
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide can be synthesized from 2,4-dichlorophenol and 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-ylacetamide. The reaction is carried out in aqueous solution at a temperature of 80°C for 1 hour. The resulting product is a white, crystalline solid. The yield of the reaction is approximately 70%.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-21-14-4-3-12(6-10(14)7-17(21)23)20-16(22)9-24-15-5-2-11(18)8-13(15)19/h2-6,8H,7,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQNNUSUIMHVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6482793.png)
![3-fluoro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6482794.png)
![4-fluoro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6482800.png)
![2-fluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6482803.png)
![2,6-difluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6482806.png)
![3,4-difluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6482812.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B6482820.png)
![N-(3-ethylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482838.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(6-methylpyridin-2-yl)piperidine-2-carboxamide](/img/structure/B6482844.png)
![8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline](/img/structure/B6482857.png)
![3-(4-methoxyphenyl)-5,9-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6482877.png)
![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(2-phenylethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6482887.png)
![2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6482894.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6482897.png)